molecular formula C12H9BrFN3O2 B2525139 N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034361-99-2

N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2525139
CAS No.: 2034361-99-2
M. Wt: 326.125
InChI Key: UUKSQLRQBNLMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine-derived small molecule characterized by a carboxamide group at position 4 of the pyrimidine ring, a methoxy substituent at position 6, and a 4-bromo-2-fluorophenyl moiety attached via the amide linkage. The bromo-fluoroaryl group and methoxy substitution are critical for modulating electronic properties and binding interactions with biological targets, such as kinase enzymes .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3O2/c1-19-11-5-10(15-6-16-11)12(18)17-9-3-2-7(13)4-8(9)14/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKSQLRQBNLMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Fluorination: The starting material, 4-bromo-2-fluoroaniline, is synthesized through the bromination and fluorination of aniline.

    Pyrimidine Ring Formation: The 4-bromo-2-fluoroaniline is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the methoxy group.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using suitable reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.

    Oxidation and Reduction: The methoxy group on the pyrimidine ring can participate in oxidation and reduction reactions under appropriate conditions.

    Amide Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and inhibition.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The methoxy group and carboxamide functional group also play a crucial role in its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)

  • Core Structure : Vandetanib replaces the pyrimidine ring with a quinazoline scaffold, which increases aromatic surface area for target binding .
  • Substituents : The additional 7-[(1-methylpiperidin-4-yl)methoxy] group enhances solubility and confers selectivity for vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) kinases .
  • Activity : Approved for thyroid cancer, vandetanib’s antitumor efficacy is linked to its dual kinase inhibition, a property absent in the simpler pyrimidine carboxamide .
  • Physicochemical Properties :

    Property Vandetanib Target Compound
    Molecular Weight 475.40 g/mol ~375–400 g/mol (estimated)
    Key Functional Groups Quinazoline, piperidine-methoxy Pyrimidine, methoxy, bromo-fluoro
    Solubility Moderate (enhanced by piperidine) Likely lower due to lack of basic amine

4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 455927-22-7)

  • Core Structure : A tetrahydropyrimidine with a thioxo group at position 2, reducing aromaticity compared to the target compound .
  • Substituents : Chlorophenyl and fluorophenyl groups introduce steric bulk and electronic effects distinct from the bromo-fluoro substitution in the target molecule.
  • Activity: Not explicitly reported, but thioxo-pyrimidines are often explored for antimicrobial or antiviral applications .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Core Structure: A 2-phenylpyrimidine with a methoxyphenyl aminomethyl group at position 5, creating a more extended conjugated system .
  • Activity : Demonstrates antibacterial and antifungal properties, highlighting the role of pyrimidine derivatives in modulating microbial pathways .

3-Amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

  • Core Structure: A thieno-pyridine fused system, offering greater rigidity and planar surface area than pyrimidine .
  • Substituents : Bromophenyl, methoxyphenyl, and methylphenyl groups create a hydrophobic profile suitable for membrane penetration.
  • Activity : Likely targets intracellular enzymes or receptors due to its extended aromatic system .

Structural and Functional Insights

  • Solubility and Bioavailability : The absence of ionizable groups (e.g., piperidine in vandetanib) may limit the target compound’s solubility, necessitating formulation optimization .
  • Target Selectivity : Quinazoline derivatives (e.g., vandetanib) show broader kinase inhibition, while pyrimidine carboxamides may favor narrower target profiles due to smaller ring systems .

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-methoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). This article details its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Interaction
The primary biological target of this compound is VEGFR-2, a critical receptor involved in angiogenesis. By inhibiting VEGFR-2, this compound disrupts the VEGF signaling pathway, which is essential for new blood vessel formation. This interaction is significant in cancer therapy, where angiogenesis plays a vital role in tumor growth and metastasis.

Mode of Action
The compound acts as a competitive inhibitor of VEGFR-2, leading to reduced phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in decreased angiogenesis and potentially limit tumor progression.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent anti-angiogenic activity. For instance, it has been shown to inhibit endothelial cell migration and tube formation in vitro, which are critical steps in the angiogenic process.

Case Studies

A notable case study highlighted the compound's effectiveness in preclinical models of cancer. In xenograft models using human tumor cells, treatment with this compound resulted in significant tumor regression compared to control groups. The study concluded that the anti-angiogenic properties were primarily responsible for the observed reduction in tumor size.

Comparative Biological Activity

To further illustrate the biological activity of this compound, a comparison with other known VEGFR inhibitors is provided below:

Compound NameMechanism of ActionIC50 (µM)Notes
This compoundVEGFR-2 InhibitionTBDEffective in preclinical cancer models
SorafenibMulti-target kinase inhibitor0.5 - 1.0Approved for renal cell carcinoma
SunitinibVEGFR inhibition0.1 - 0.5Used for gastrointestinal stromal tumors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.